molecular formula C17H18Cl2N2O B7824220 CID 171544

CID 171544

Cat. No. B7824220
M. Wt: 337.2 g/mol
InChI Key: SCBJXEBIMVRTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 171544 is a useful research compound. Its molecular formula is C17H18Cl2N2O and its molecular weight is 337.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 171544 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 171544 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Understanding Biological Processes

Chemically induced dimerization (CID) has been pivotal in studying biological processes that are inaccessible by classical genetic interference methods. CID is utilized for dissecting signal transductions, elucidating membrane, and protein trafficking with precise spatiotemporal control (Voss, Klewer, & Wu, 2015).

Gene Regulation and Editing

CID's application extends to biomedical research, particularly in gene regulation and editing. The development of proteolysis-targeting chimera-based scalable CID platforms has enhanced the versatility of CID tools, enabling gradient-level fine-tuning of gene expression and multiplex biological signals with different logic gating operations (Ma et al., 2023).

Protein-Protein Interactions and Localization

CID is essential for probing dynamic biological processes like protein-protein interactions and protein localization. Novel chemical inducers of protein dimerization can be rapidly activated and deactivated, offering enhanced spatiotemporal control in living cells (Aonbangkhen et al., 2018).

Water Use Efficiency and Productivity in Agriculture

In agriculture, the application of carbon isotope discrimination (CID) as a selection criterion has shown potential in improving water use efficiency (WUE) and productivity of crops like barley under various environmental conditions (Anyia et al., 2007).

Solving Complex Problems in Cell Biology

CID techniques have resolved numerous complex problems in cell biology. It provides insights into the signaling paradox of lipid second messengers and small GTPases and has been used to manipulate multiple systems within a cell (DeRose, Miyamoto, & Inoue, 2013).

Mass Spectrometry and Protein Analysis

In the field of mass spectrometry, collision-induced dissociation (CID) is crucial for studying intact macromolecular complexes and proteins. CID facilitates the fragmentation process, enabling detailed analysis of protein structures and interactions (Mikhailov et al., 2016).

properties

IUPAC Name

6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O.ClH/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBJXEBIMVRTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.